molecular formula C15H20F2N2 B12237888 1-Cyclobutyl-4-[(2,4-difluorophenyl)methyl]piperazine

1-Cyclobutyl-4-[(2,4-difluorophenyl)methyl]piperazine

Cat. No.: B12237888
M. Wt: 266.33 g/mol
InChI Key: JWVMCKDULRHEGD-UHFFFAOYSA-N
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Description

1-Cyclobutyl-4-[(2,4-difluorophenyl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine compounds are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclobutyl-4-[(2,4-difluorophenyl)methyl]piperazine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions for each synthetic step. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclobutyl-4-[(2,4-difluorophenyl)methyl]piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed:

    Oxidation: Formation of ketones, alcohols, or carboxylic acids.

    Reduction: Formation of amines or alkanes.

    Substitution: Formation of substituted piperazine derivatives or aromatic compounds.

Scientific Research Applications

1-Cyclobutyl-4-[(2,4-difluorophenyl)methyl]piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclobutyl-4-[(2,4-difluorophenyl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Uniqueness: 1-Cyclobutyl-4-[(2,4-difluorophenyl)methyl]piperazine is unique due to the presence of both the cyclobutyl and difluorophenylmethyl groups. These structural features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H20F2N2

Molecular Weight

266.33 g/mol

IUPAC Name

1-cyclobutyl-4-[(2,4-difluorophenyl)methyl]piperazine

InChI

InChI=1S/C15H20F2N2/c16-13-5-4-12(15(17)10-13)11-18-6-8-19(9-7-18)14-2-1-3-14/h4-5,10,14H,1-3,6-9,11H2

InChI Key

JWVMCKDULRHEGD-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)N2CCN(CC2)CC3=C(C=C(C=C3)F)F

Origin of Product

United States

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